molecular formula C16H16N2O B11344023 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11344023
M. Wt: 252.31 g/mol
InChI Key: KZMJQKSWDUVABW-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzimidazole precursor. One common method involves the use of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid as a starting material, which reacts with a benzimidazole derivative in the presence of thionyl chloride and triethylamine in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated benzimidazole derivatives.

Scientific Research Applications

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent against various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the function of key enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-11-7-8-15(12(2)9-11)19-10-16-17-13-5-3-4-6-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

KZMJQKSWDUVABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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